molecular formula C9H12F2N2O2 B2638460 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946813-45-1

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No.: B2638460
CAS No.: 1946813-45-1
M. Wt: 218.204
InChI Key: QPTYDIQSCAGGHQ-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, and radical methods . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to act as a hydrogen-bonding donor makes it useful in the design of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its role as a bioisostere to substitute for other functional groups in drug design.

    Industry: The compound is used in the production of fungicides and other agrochemicals due to its ability to improve the binding selectivity and lipophilicity of active compounds.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core with a difluoromethyl group but differs in the position and type of substituents.

    3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another compound with a difluoromethyl group, but attached to a thiophene ring instead of a pyrazole.

Uniqueness

3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl group and the butanoic acid moiety enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-5-3-7(9(10)11)12-13(5)6(2)4-8(14)15/h3,6,9H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTYDIQSCAGGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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